molecular formula C16H13BrN2OS2 B12036730 4-((4-Bromophenyl)thio)-3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole

4-((4-Bromophenyl)thio)-3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole

Cat. No.: B12036730
M. Wt: 393.3 g/mol
InChI Key: NYBVYECTYZMDMS-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)thio)-3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole is a heterocyclic compound that contains sulfur, nitrogen, and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)thio)-3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thienylcarbonyl group: This step involves the acylation of the pyrazole ring with a thienylcarbonyl chloride in the presence of a base such as pyridine.

    Attachment of the 4-bromophenylthio group: This is usually done through a nucleophilic substitution reaction where the bromophenylthio group is introduced using a thiol reagent and a brominated precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)thio)-3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiol reagents for nucleophilic substitution or halogenated compounds for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

4-((4-Bromophenyl)thio)-3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)thio)-3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the growth of cancer cells by interfering with specific signaling pathways or enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Bromophenyl)thio)-3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H13BrN2OS2

Molecular Weight

393.3 g/mol

IUPAC Name

[4-(4-bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C16H13BrN2OS2/c1-10-15(22-13-7-5-12(17)6-8-13)11(2)19(18-10)16(20)14-4-3-9-21-14/h3-9H,1-2H3

InChI Key

NYBVYECTYZMDMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CS2)C)SC3=CC=C(C=C3)Br

Origin of Product

United States

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